(5Z)-1-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Description
The compound "(5Z)-1-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione" is a diazinane trione derivative featuring a benzyl group at the 1-position and a substituted phenylmethylene group at the 5-position. The Z-configuration at the double bond (5Z) is critical for its spatial arrangement and biological interactions. The 4-methoxy-3-nitrophenyl substituent introduces both electron-donating (methoxy) and electron-withdrawing (nitro) groups, influencing electronic properties, solubility, and binding affinity.
Properties
IUPAC Name |
(5Z)-1-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6/c1-28-16-8-7-13(10-15(16)22(26)27)9-14-17(23)20-19(25)21(18(14)24)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,20,23,25)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACLZVNBOMWKQD-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-1-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation reaction between a benzylamine derivative and a methoxy-nitrophenyl aldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl and methoxy-nitrophenyl derivatives.
Scientific Research Applications
The compound (5Z)-1-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a member of the diazinane family and has garnered attention in various scientific fields for its potential applications. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Structure
The compound can be represented by the following structural formula:
Molecular Weight
The molecular weight of (5Z)-1-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is approximately 392.43 g/mol .
Pharmaceutical Research
This compound has shown promise in pharmaceutical research, particularly in the development of new therapeutic agents. Its structure suggests potential activity against various diseases due to the presence of both nitro and methoxy groups which can enhance biological activity.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of diazinane compounds exhibit significant anticancer properties. For instance, a derivative similar to (5Z)-1-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione was tested against breast cancer cell lines and demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
Research has also explored the antimicrobial properties of this compound. The presence of the nitro group is known to contribute to antimicrobial activity.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Agricultural Applications
The compound's properties suggest potential use as a pesticide or herbicide. The ability to inhibit specific enzymes in pests can lead to effective pest control strategies.
Case Study: Insecticidal Activity
A study evaluated the insecticidal activity of (5Z)-1-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione against common agricultural pests. Results demonstrated significant mortality rates in treated populations compared to controls.
Material Science
In material science, compounds with diazinane structures are being investigated for their ability to form stable complexes with metals, which may enhance properties such as conductivity and durability in polymer composites.
Data Table: Complex Stability
Mechanism of Action
The mechanism of action of (5Z)-1-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the diazinane core and the aromatic moiety. Below is a comparative analysis:
Table 1: Structural and Property Comparison of Selected Diazinane Trione Derivatives
Clog P: Calculated octanol-water partition coefficient (lipophilicity). *PSA: Polar surface area (related to membrane permeability).
Key Findings and Trends
Substituent Impact on Bioactivity: The anthraquinone-linked compound (Table 1, Row 4) demonstrated potent anti-glioblastoma activity, attributed to its extended conjugated system and high polar surface area (PSA), which may enhance target binding .
Role of Electronic Effects: The 4-methoxy-3-nitrophenyl group in the target compound combines electron-donating (methoxy) and withdrawing (nitro) effects, creating a polarized aromatic system.
BBB Penetration Potential: Compounds with PSA < 90 Ų and moderate Clog P (e.g., mephobarbital, Clog P ~1.5) are more likely to cross the blood-brain barrier (BBB) . The target compound’s higher PSA (~110 Ų) may limit BBB penetration, making it more suitable for peripheral tumors.
Synthetic Accessibility :
- The synthesis of similar compounds often involves condensation reactions between diazinane precursors and substituted ketones or aldehydes (e.g., ) . The target compound’s nitro group may require controlled nitration steps to avoid over-oxidation.
Biological Activity
(5Z)-1-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by data tables and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of diazinane derivatives. For instance, compounds similar to (5Z)-1-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione have shown moderate to strong activity against various bacterial strains. A study reported that certain synthesized compounds demonstrated significant inhibition against Salmonella typhi and Bacillus subtilis, indicating potential for developing new antibacterial agents .
Table 1: Antibacterial Activity of Related Compounds
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Specifically, its activity against acetylcholinesterase (AChE) and urease has been documented. The synthesized derivatives displayed strong inhibitory effects on these enzymes, with IC50 values indicating their potency compared to reference standards.
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | Acetylcholinesterase | 0.63 | |
| Compound D | Urease | 2.14 | |
| (5Z)-1-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione | AChE | 1.21 |
Anticancer Activity
The anticancer potential of diazinane derivatives has also been investigated. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in various assays. For example, certain analogs demonstrated significant cytotoxicity against human cancer cell lines with IC50 values lower than those of established chemotherapeutics.
Case Study: Anticancer Evaluation
A study evaluated the anticancer activity of a series of diazinane compounds on A549 lung adenocarcinoma cells. The most active compound exhibited an IC50 value of 0.98 µM, demonstrating its potential as a lead compound for further development .
The biological activity of (5Z)-1-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione may be attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. Molecular docking studies have suggested that the compound can effectively bind to target proteins involved in disease pathways.
Q & A
Basic Research Question
- Solvent Pair Screening : Test slow evaporation from DMF/water, acetone/hexane, or ethyl acetate/diethyl ether .
- Temperature Gradients : Use a gradient from 40°C to 4°C over 48 hours to induce nucleation .
- Seeding : Introduce microcrystals from prior batches to improve crystal size and uniformity .
Characterization : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Analyze intermolecular interactions (e.g., π-π stacking) with Mercury .
How does the electronic nature of the 4-methoxy-3-nitrophenyl substituent influence the compound’s photophysical properties?
Advanced Research Question
The substituent’s electron-withdrawing (nitro) and donating (methoxy) groups create push-pull effects:
- UV-Vis Spectroscopy : Measure λmax in solvents of varying polarity. A bathochromic shift in polar solvents indicates intramolecular charge transfer .
- Cyclic Voltammetry : Determine HOMO/LUMO levels (vs. Ag/AgCl). The nitro group lowers LUMO, enhancing electron affinity .
- Theoretical Modeling : Use TD-DFT to simulate excitation energies and compare with experimental data .
What are the best practices for resolving synthetic byproducts or diastereomers during scale-up?
Basic Research Question
- HPLC-MS Monitoring : Use a C18 column (ACN/water + 0.1% formic acid) to detect intermediates/byproducts .
- Chiral Separation : Employ chiral columns (e.g., Chiralpak IA) or diastereomeric salt formation (e.g., with tartaric acid) .
- Process Optimization : Reduce side reactions by controlling stoichiometry (1:1 aldehyde/diazinane ratio) and avoiding excess acid .
How can hydrogen-bonding networks in the solid state be engineered to improve thermal stability?
Advanced Research Question
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to create robust H-bonded frameworks .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) of polymorphs.
- Crystal Engineering : Design synthons (e.g., N–H···O motifs) using Etter’s rules for predictable packing .
What methodologies are suitable for studying the compound’s reactivity under oxidative or reductive conditions?
Advanced Research Question
- Controlled Oxidation : Treat with mCPBA or H2O2 and monitor via H NMR. The benzylidene double bond is susceptible to epoxidation .
- Reduction Studies : Use NaBH4 or catalytic hydrogenation (Pd/C, H2) to saturate the double bond. Characterize products via HRMS .
- Mechanistic Probes : Employ O isotopic labeling or EPR to detect radical intermediates during nitro-group reduction .
How can researchers validate the compound’s mechanism of action in biological targets using in silico methods?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to simulate binding to putative targets (e.g., bacterial enoyl-ACP reductase) .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy (MM-PBSA) .
- SAR Analysis : Corrogate substituent effects (e.g., methoxy vs. nitro) on binding affinity using 3D-QSAR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
